5-Bromothiazole-2(3H)-thione

Overview

Description

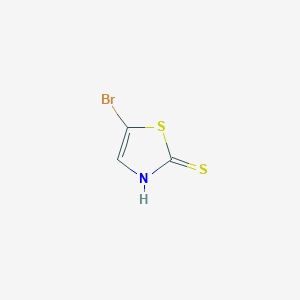

5-Bromothiazole-2(3H)-thione is a heterocyclic compound that features a thiazole ring substituted with a bromine atom at the 5-position and a thione group at the 2-position. Thiazole derivatives are known for their wide range of biological and medicinal properties, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Bromothiazole-2(3H)-thione can be synthesized through several methods. One common approach involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel . Another method includes the reaction of 2-amino-5-bromothiazole with phosphoric acid and nitric acid, followed by treatment with hypophosphorous acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, with careful control of reaction conditions to ensure high yield and purity. The compound is then purified through processes such as steam distillation and vacuum fractionation .

Chemical Reactions Analysis

Types of Reactions: 5-Bromothiazole-2(3H)-thione undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The thione group can be oxidized to a sulfoxide or sulfone, and reduced to a thiol.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium ethoxide and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Various substituted thiazoles depending on the nucleophile used.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiols.

Scientific Research Applications

5-Bromothiazole-2(3H)-thione has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Industry: Utilized in the production of pharmaceuticals and performance materials.

Mechanism of Action

The mechanism of action of 5-Bromothiazole-2(3H)-thione involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of bacterial DNA gyrase, thereby exhibiting antibacterial activity . In cancer research, it has been shown to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

- 2-Amino-5-bromothiazole

- 2,5-Dibromothiazole

- Benzothiazole derivatives

Comparison: 5-Bromothiazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it exhibits a broader range of biological activities and has been more extensively studied for its potential therapeutic applications .

Biological Activity

5-Bromothiazole-2(3H)-thione is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores its antimicrobial properties, potential anticancer effects, and other relevant biological activities, supported by various studies and data.

Chemical Structure and Properties

This compound, with the molecular formula , features a thiazole ring substituted with a bromine atom and a thioketone functional group. Its structure allows for interactions with biological macromolecules, contributing to its pharmacological effects.

Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of this compound against various bacterial strains. The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 16 μg/mL | 18 |

| Bacillus subtilis | 16 μg/mL | 17 |

| Escherichia coli | 32 μg/mL | 12 |

| Pseudomonas aeruginosa | 32 μg/mL | 12 |

The above table summarizes the results from various studies that utilized the agar well diffusion method to evaluate the compound's efficacy against selected bacterial strains .

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic processes. The presence of sulfur in its structure may enhance its interaction with thiol groups in bacterial proteins, leading to cellular dysfunction.

Anticancer Potential

Research indicates that thiazole derivatives, including this compound, possess anticancer properties. In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines.

Case Study: Anticancer Activity

In a study evaluating the cytotoxic effects of thiazole derivatives on human cancer cell lines, this compound demonstrated an IC50 value of approximately against U937 cells. This suggests moderate cytotoxicity compared to standard chemotherapeutic agents .

Other Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been investigated for other biological activities:

- Antioxidant Activity : The compound exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases.

- Anti-inflammatory Effects : Some studies have suggested that thiazole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions .

Properties

IUPAC Name |

5-bromo-3H-1,3-thiazole-2-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNS2/c4-2-1-5-3(6)7-2/h1H,(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWOUWEFHDPKPBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=S)N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10693003 | |

| Record name | 5-Bromo-1,3-thiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63329-71-5 | |

| Record name | 5-Bromo-1,3-thiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10693003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.